molecular formula C15H12N2O2S2 B3052256 Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]- CAS No. 39883-83-5

Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-

Cat. No. B3052256
CAS RN: 39883-83-5
M. Wt: 316.4 g/mol
InChI Key: DKDLNTQSYSQOAY-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-” is a chemical compound . The molecular formula for this compound is C8H9NO2 . It is also known by its CAS Registry Number: 39883-83-5 .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 151.1626 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Antimicrobial and Anticonvulsant Properties

  • Benzoic acid derivatives with benzothiazole-imino-benzoic acid ligands have shown significant antimicrobial activity against bacterial strains causing infections in various human body parts, as demonstrated by Mishra et al. (2019) in their research on Schiff Bases and their metal complexes (Mishra et al., 2019).
  • Rajasekaran, Rajamanickam, and Darlinquine (2013) explored thioxoquinazolinone derivatives, including those with benzothiazole-imino-benzoic acid, for their antimicrobial and anticonvulsant activities, finding broad-spectrum activity against various bacteria and fungi (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Biological Activity in Complex Compounds

  • A study by Jaber, Kyhoiesh, and Jawad (2021) on the synthesis of a Cd(II) coordinate complex with benzoic acid derivatives revealed octahedral geometry and antifungal activity against A. Niger, along with antibacterial activity against S. Aurores and E. Coli (Jaber, Kyhoiesh, & Jawad, 2021).

Application in Polyaniline Doping

  • Amarnath and Palaniappan (2005) reported on the use of benzoic acid and its derivatives, including those with benzothiazole, for doping polyaniline, a conducting polymer, to modify its properties like conductivity (Amarnath & Palaniappan, 2005).

Anticancer Potential

  • Waheeb, Al-adilee, Al-Janabi, and Kadhim (2021) synthesized a novel compound involving benzoic acid derivatives and conducted cytotoxic studies, indicating potential anticancer activities against breast carcinoma cell lines (Waheeb et al., 2021).

Mechanism of Action

The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Safety and Hazards

This compound is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis . Despite the decades worth of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted .

properties

IUPAC Name

4-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c18-14(19)10-5-7-11(8-6-10)16-9-17-12-3-1-2-4-13(12)21-15(17)20/h1-8,16H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDLNTQSYSQOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292868
Record name benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39883-83-5
Record name NSC86152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-THIOXOBENZOTHIAZOLIN-3-YLMETHYLAMINO)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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